molecular formula C10H20N2O B14155258 N,N-diethylpiperidine-1-carboxamide CAS No. 59486-99-6

N,N-diethylpiperidine-1-carboxamide

Cat. No.: B14155258
CAS No.: 59486-99-6
M. Wt: 184.28 g/mol
InChI Key: YYERFRCBHRNMTB-UHFFFAOYSA-N
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Description

N,N-Diethylpiperidine-1-carboxamide is a piperidine-derived carboxamide featuring diethyl substituents on the carboxamide nitrogen. This compound has garnered attention in medicinal chemistry due to its role as a key structural component in kinase inhibitors targeting colorectal cancer. Specifically, it is incorporated into compound 15i (4-((4-(4-(3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)ureido)-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)-N,N-diethylpiperidine-1-carboxamide), a multitarget kinase inhibitor with potent activity against HT-29 colorectal cancer cells (IC50 = 0.19 μM). Its mechanism involves G2/M cell cycle arrest, apoptosis induction, and selective cytotoxicity toward cancer cells over normal cells like FHC colonic epithelial cells .

Properties

CAS No.

59486-99-6

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N,N-diethylpiperidine-1-carboxamide

InChI

InChI=1S/C10H20N2O/c1-3-11(4-2)10(13)12-8-6-5-7-9-12/h3-9H2,1-2H3

InChI Key

YYERFRCBHRNMTB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethylpiperidine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with diethylamine and a carboxylating agent such as phosgene or carbon dioxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves multi-component reactions. These reactions can be catalyzed by ionic liquids, which offer advantages such as high yields, short reaction times, and environmentally friendly conditions .

Chemical Reactions Analysis

Types of Reactions

N,N-diethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N,N-diethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it can activate signaling pathways such as NF-κB and PI3K/Akt, leading to apoptosis in cancer cells . The compound’s effects are mediated through its ability to bind to and modulate the activity of these molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of N,N-diethylpiperidine-1-carboxamide, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Biological Data Source/Application
This compound (in compound 15i) Diethyl groups on carboxamide; conjugated to quinoline-thiazolidinone C32H31F3N5O5S 682.68 g/mol IC50 = 0.19 μM (HT-29); 14.5x more potent than Regorafenib Kinase inhibitor for colorectal cancer
N,N-Dimethylpiperidine-1-carboxamide Dimethyl groups on carboxamide C8H16N2O 156.23 g/mol No reported biological activity Intermediate in organic synthesis
MCHR2 ligand Diethylpiperidine-carboxamide + benzimidazole-trifluoromethyl C32H29F4N5O 575.61 g/mol Activity <3.0 μM (MCHR2 antagonist) Melanin-concentrating hormone receptor antagonist
N-(2-Hydroxyethyl)piperidine-1-carboxamide Hydroxyethyl substituent on carboxamide C8H16N2O2 172.23 g/mol No reported bioactivity Lab chemical/intermediate
N-Ethyl-N,4-dimethylpiperazine-1-carboxamide Piperazine core with ethyl/methyl groups C9H19N3O 185.27 g/mol No reported bioactivity Chemical building block

Key Comparative Findings

Potency and Selectivity
  • The diethyl-substituted compound 15i exhibits exceptional potency (IC50 = 0.19 μM) compared to Regorafenib, a clinically approved kinase inhibitor. This is attributed to its quinoline-thiazolidinone-urea scaffold, which enhances target binding and selectivity .
  • In contrast, N,N-dimethylpiperidine-1-carboxamide lacks reported kinase inhibition, suggesting that diethyl groups may optimize lipophilicity and steric interactions critical for kinase binding .
Structural Impact on Activity
  • The MCHR2 ligand shares the diethylpiperidine-carboxamide moiety but incorporates a benzimidazole-trifluoromethyl group. Despite structural similarities, its activity as a receptor antagonist (<3.0 μM) diverges from the kinase inhibition profile of compound 15i, underscoring the role of appended functional groups in target specificity .
  • Derivatives like N-(2-hydroxyethyl)piperidine-1-carboxamide and N-ethyl-N,4-dimethylpiperazine-1-carboxamide demonstrate that modifications to the carboxamide side chain or piperidine/piperazine core abolish kinase inhibitory effects, likely due to altered hydrogen-bonding or steric profiles .
Toxicity Profile
  • Compound 15i shows negligible toxicity against normal FHC cells at ≤10.0 μg/mL, a critical advantage over Regorafenib, which exhibits off-target effects. This selectivity may arise from the diethylpiperidine group’s balanced hydrophobicity, minimizing non-specific cellular interactions .

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